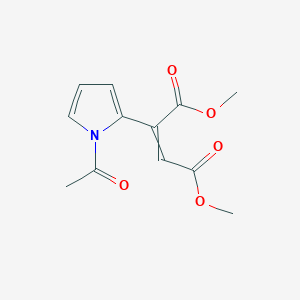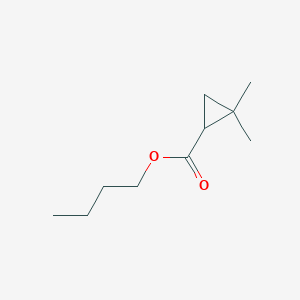
Butyl 2,2-dimethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2,2-dimethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C10H18O2. It is a cyclopropane derivative, characterized by a butyl ester group attached to the cyclopropane ring. This compound is used in various chemical applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2-dimethylcyclopropane-1-carboxylate typically involves the esterification of 2,2-dimethylcyclopropane-1-carboxylic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or alcohols replace the butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2,2-dimethylcyclopropane-1-carboxylic acid.
Reduction: 2,2-dimethylcyclopropane-1-methanol.
Substitution: Corresponding amides or esters depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 2,2-dimethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Butyl 2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,2-dimethylcyclopropane-1-carboxylate
- Ethyl 2,2-dimethylcyclopropane-1-carboxylate
- Propyl 2,2-dimethylcyclopropane-1-carboxylate
Uniqueness
Butyl 2,2-dimethylcyclopropane-1-carboxylate is unique due to its butyl ester group, which imparts different physicochemical properties compared to its methyl, ethyl, and propyl analogs. The butyl group increases the compound’s hydrophobicity and can influence its solubility and reactivity in various solvents.
Propriétés
Numéro CAS |
71740-06-2 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
butyl 2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H18O2/c1-4-5-6-12-9(11)8-7-10(8,2)3/h8H,4-7H2,1-3H3 |
Clé InChI |
BKMGKRVBNAAPFS-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1CC1(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
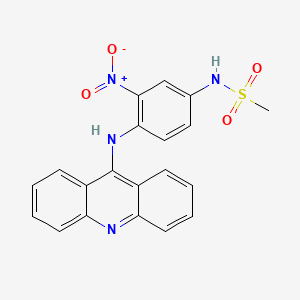

![3,4-Dichloro-5-[(3-iodoprop-2-yn-1-yl)oxy]furan-2(5H)-one](/img/structure/B14475169.png)
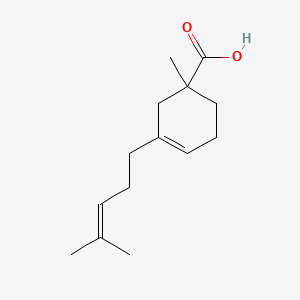

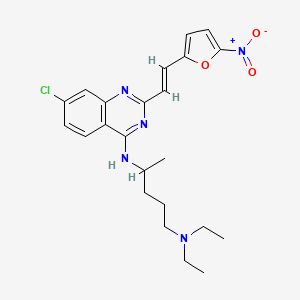
![2-{[Diethyl(methyl)silyl]oxy}pentanal](/img/structure/B14475192.png)
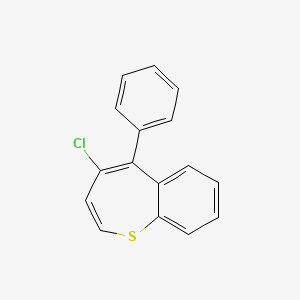

![Acetamide, N-[5-[bis[2-(2-propenyloxy)ethyl]amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B14475213.png)
